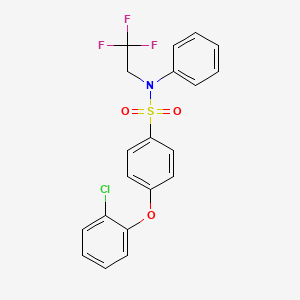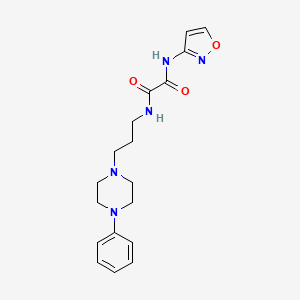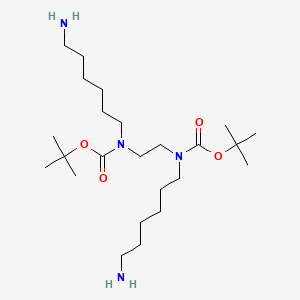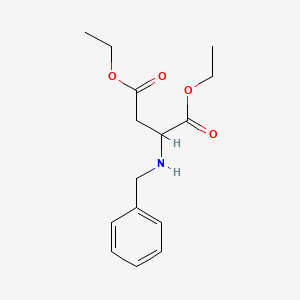![molecular formula C18H23N3O6S B2435983 4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine CAS No. 943105-50-8](/img/structure/B2435983.png)
4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a morpholine derivative with a sulfonyl group attached to the 4-position of the morpholine ring. The sulfonyl group is further substituted with a 1H-pyrazol-4-yl group, which is acetylated and has a methoxyphenyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholine derivatives are generally synthesized from 1,2-amino alcohols and related compounds . The acetylation process, which enhances the effectiveness of drugs, could be involved in the synthesis of this compound .Molecular Structure Analysis
The molecular structure analysis of this compound would involve quantum chemical calculations and spectroscopic analysis .Chemical Reactions Analysis
The chemical reactions of this compound could involve acetylation, which is known to enhance the effectiveness of drugs .Scientific Research Applications
Synthesis and Bioactivity
The chemical compound has been explored in the context of synthesizing new bioactive molecules with potential therapeutic applications. A study by Ozmen Ozgun et al. (2019) focused on synthesizing pyrazoline benzensulfonamides with a combination of pyrazoline and sulfonamide pharmacophores. These compounds were evaluated for their inhibitory potency against human carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme. They displayed significant enzyme inhibition and low cytotoxicity, suggesting their potential as novel CA or AChE inhibitor candidates for various therapeutic applications, including the treatment of glaucoma, neurological disorders, and certain types of cancer (Ozmen Ozgun et al., 2019).
Antimicrobial and Antibiotic Modulation
4-(Phenylsulfonyl) morpholine derivatives have demonstrated significant bioactivity in antimicrobial applications. Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. While the compound itself showed moderate direct antimicrobial activity, its most notable contribution was in modulating the efficacy of other antibiotics, significantly reducing the minimum inhibitory concentration (MIC) of amikacin against Pseudomonas aeruginosa, indicating its potential as a resistance-modifying agent (Oliveira et al., 2015).
Enzyme Inhibition for Neurological Disorders
Research into the inhibition of enzymes relevant to neurological disorders has also featured compounds with the morpholine moiety. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine and evaluated their inhibitory effects on acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer’s disease. One of the derivatives showed significant inhibitory activity, comparable to Neostigmine methylsulfate, a standard treatment, highlighting the potential of these compounds in developing treatments for Alzheimer’s disease and possibly other neurodegenerative conditions (Abbasi et al., 2018).
Design and Synthesis for Anticancer Activity
El-Sharief et al. (2019) explored the synthesis of novel indole derivatives, including morpholinosulfonyl motifs, for anticancer activity. These compounds were evaluated against several cancer cell lines, showing broad-spectrum anticancer activity with IC50 values less than 10 µM. The promising derivatives induced apoptosis and were found to have potent activity against EGFR, suggesting their potential as anticancer agents (El-Sharief et al., 2019).
Physicochemical Properties and Biodegradability
The physicochemical properties and biodegradability of morpholinium ionic liquids, including derivatives of 4-benzyl-4-methylmorpholinium, were investigated by Pernak et al. (2011). These studies are crucial for understanding the environmental impact and safety profile of new chemical entities, particularly those intended for industrial applications or as potential pharmaceuticals. The research highlighted moderate to low toxicity levels and provided insights into the solvents' potential applications based on their physicochemical properties (Pernak et al., 2011).
Future Directions
properties
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-13-18(28(23,24)20-8-10-26-11-9-20)14(2)21(19-13)17(22)12-27-16-6-4-15(25-3)5-7-16/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNIYROORARTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2435900.png)
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2435902.png)
![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2435904.png)

![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)

![(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2435911.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2435913.png)


![(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B2435917.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)
